molecular formula C6H10N4O B1272243 1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 94447-28-6

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1272243
CAS RN: 94447-28-6
M. Wt: 154.17 g/mol
InChI Key: RIBLRIOBFLNYKG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide (DMPC) is an organic compound belonging to the group of pyrazoles. It is a white, crystalline solid with a melting point of 135-136 °C. DMPC is widely used in the synthesis of other compounds, as well as in scientific research applications. It is a versatile compound, with a wide range of potential applications.

Scientific Research Applications

Corrosion Inhibition

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide has been studied as a corrosion inhibitor for mild steel in HCl medium. Its efficiency in inhibiting corrosion reached 96% at a certain concentration, and its effectiveness increased with concentration but decreased with temperature. It acts as a mixed-type inhibitor and follows the Langmuir isotherm model in adsorption processes. The study involved a combination of techniques like electrochemical impedance spectroscopy, polarization curves plot, gravimetrical methods, and SEM/EDX for analysis (Cherrak et al., 2020).

Antimicrobial Activity

A series of derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These compounds were tested against various bacteria and yeasts using the disc diffusion method, showing notable antimicrobial properties in some derivatives (Şahan et al., 2013).

Spectroscopic and Molecular Docking Studies

The compound has been characterized using various spectroscopic methods, and molecular docking studies suggest its potential as an anti-diabetic agent. Theoretical structures were optimized, revealing insights into its reactivity and stability. The compound's interaction with proteins was explored, suggesting its suitability for medicinal applications (Karrouchi et al., 2021).

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic activities. The compounds exhibited significant protection against thermal stimulus and showed maximal analgesic effect after a certain time frame. This study highlights the compound's potential in developing new therapeutic agents (Eweas et al., 2015).

Antioxidant Activities

This compound derivatives have shown promising antioxidant activities. The synthesized compounds exhibited radical scavenging capacity, with some showing high antioxidant activity in DPPH and ABTS tests. This highlights its potential use in combating oxidative stress-related conditions (Karrouchi et al., 2019).

properties

IUPAC Name

1,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBLRIOBFLNYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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